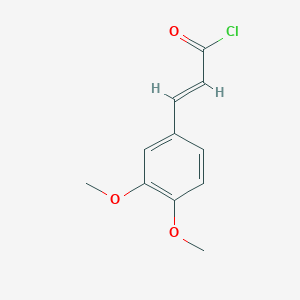

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

描述

BenchChem offers high-quality (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGDZRSNJGRIAKS-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39856-08-1 | |

| Record name | 3-(3,4-dimethoxyphenyl)prop-2-enoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Alchemical Bridge: Harnessing (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride as a Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride stands as a pivotal, yet underexplored, building block in the expansive field of medicinal chemistry. This technical guide delineates the synthesis, chemical attributes, and profound potential of this molecule, positioning it as a versatile scaffold for the development of novel therapeutics. By dissecting its core components—the reactive acryloyl chloride, the bio-active 3,4-dimethoxyphenyl moiety, and the α,β-unsaturated carbonyl system—we unveil a strategic blueprint for its application in crafting targeted covalent inhibitors, anti-inflammatory agents, and antioxidants. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on its translational applications.

Strategic Importance in Drug Discovery: Unveiling the Molecular Architecture

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, a derivative of the naturally occurring ferulic acid, is more than a mere synthetic intermediate; it is a convergence of three key pharmacophoric features that render it a highly valuable asset in drug design.

-

The Acryloyl Chloride Handle: This highly reactive functional group is the gateway to a diverse library of derivatives. It readily undergoes nucleophilic acyl substitution with a wide array of amines, alcohols, and thiols to form stable amide, ester, and thioester linkages, respectively. This facile derivatization is the cornerstone of its utility in creating compound libraries for high-throughput screening.

-

The 3,4-Dimethoxyphenyl Core: This substituted phenyl ring is a bioisostere of the catechol moiety found in many natural products, including the neurotransmitter dopamine and the antioxidant caffeic acid. The methoxy groups offer metabolic stability compared to the easily oxidized hydroxyl groups of a catechol, while still participating in crucial hydrogen bonding and π-stacking interactions with biological targets. This moiety is frequently associated with antioxidant and anti-inflammatory properties.[1][2]

-

The α,β-Unsaturated Carbonyl System: This electrophilic "warhead" is a Michael acceptor, capable of forming covalent bonds with nucleophilic residues, most notably cysteine, within the active sites of proteins. This irreversible or slowly reversible binding can lead to enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets that are often intractable to non-covalent inhibitors.

Below is a diagram illustrating the key functional components of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.

Caption: Key pharmacophoric features of the title compound.

Synthetic Pathways: From Precursor to Reactive Intermediate

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a two-step process commencing with the formation of its corresponding carboxylic acid, followed by chlorination.

Synthesis of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid

The precursor acid can be reliably synthesized from 3,4-dimethoxybenzaldehyde through a Knoevenagel condensation.[3]

Experimental Protocol:

-

Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

-

Reaction Conditions: Heat the mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling, pour the reaction mixture into an excess of cold, dilute hydrochloric acid to precipitate the product. The solid is then filtered, washed with cold water, and recrystallized from ethanol/water to yield pure (2E)-3-(3,4-dimethoxyphenyl)acrylic acid.

Chlorination to (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

The conversion of the carboxylic acid to the highly reactive acryloyl chloride is a critical step that must be performed under anhydrous conditions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol:

-

Reaction Setup: Suspend (2E)-3-(3,4-dimethoxyphenyl)acrylic acid (1 equivalent) in a dry, inert solvent such as dichloromethane (DCM) or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.

-

Isolation: The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, which can often be used in the next step without further purification. If necessary, distillation under high vacuum can be performed.

The overall synthetic workflow is depicted below.

Caption: Mechanism of covalent kinase inhibition.

Anti-inflammatory Agents

Chronic inflammation is a hallmark of numerous diseases. The 3,4-dimethoxyphenyl moiety is structurally related to caffeic acid, a natural compound with known anti-inflammatory properties. [2]Derivatives of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, particularly amides, are expected to exhibit anti-inflammatory activity. This can be attributed to several potential mechanisms, including the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and the modulation of inflammatory signaling pathways such as NF-κB. [1]The catechol-like structure can also contribute to the scavenging of reactive oxygen species (ROS), which are key mediators of inflammation. [1]

| Compound Type | Potential Anti-inflammatory Mechanism | Supporting Evidence |

|---|---|---|

| Caffeic Acid Amides | Inhibition of pro-inflammatory cytokine production | Derivatives of caffeic acid have been shown to inhibit the production of IL-1β, IL-6, and TNF-α. |

| Chalcone Derivatives | Inhibition of NF-κB signaling pathway | Chalcones with 3,4-dimethoxy substitution have demonstrated anti-inflammatory effects. |

| Acrylamide Derivatives | Modulation of redox-sensitive signaling pathways | The Michael acceptor property can influence the activity of redox-sensitive transcription factors. |

Antioxidant Compounds

The 3,4-dimethoxyphenyl group can act as a potent antioxidant. While the methoxy groups are more stable than hydroxyl groups, they can still participate in radical scavenging reactions. The resulting compounds can protect cells from oxidative stress, a key contributor to aging and a variety of pathologies, including neurodegenerative diseases and cardiovascular disorders. The antioxidant potential of amides derived from (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is supported by studies on related caffeic acid amides, which have shown significant free radical scavenging activity. [1]

Future Perspectives and Conclusion

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a molecule of significant strategic value in medicinal chemistry. Its synthetic accessibility and the presence of multiple pharmacophoric features provide a rich platform for the design and synthesis of novel therapeutic agents. The ability to readily generate diverse libraries of amides and esters allows for the systematic exploration of structure-activity relationships.

Future research should focus on:

-

Synthesis and screening of focused libraries of amides and esters derived from (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride against panels of kinases, inflammatory targets, and in antioxidant assays.

-

Detailed mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by the most promising derivatives.

-

Optimization of pharmacokinetic properties through targeted modifications of the parent scaffold to enhance drug-like properties.

References

- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3, 365-377.

- Some bis (3-(4-nitrophenyl)acrylamide derivatives: Synthesis, characterization, DFT, antioxidant, antimicrobial properties. (n.d.).

- Moghadasi, Z., & Najafi, M. (2025). Conceptual Synthesis of N-(3,4-Dihydroxyphenethyl)acrylamide via Amide Bond Formation and Preliminary Evaluation of Its Biological Properties. Biological and Molecular Chemistry, 3, 365-377.

- Process for preparing 3,4-dimethoxy-benzaldehyde after the Sommelet reaction. (n.d.).

- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.).

- Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. (n.d.). ChemRxiv.

- Synthesis and Anti-Inflammatory Activity of Novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)

- Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). PubMed Central.

- (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride. (n.d.). Smolecule.

- Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity. (n.d.). MDPI.

- Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (n.d.). PubMed Central.

- Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.).

- Covalent Kinase Inhibitors: An Overview. (n.d.).

- Novel Selective PDE4 Inhibitors. 1. Synthesis, Structure-Activity Relationships, and Molecular Modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and Analogues. (n.d.). PubMed.

- Novel K-Ras G12C Switch-II Covalent Binders Destabilize Ras and Accelerate Nucleotide Exchange. (2018). Nomura Research Group.

- Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimiz

- Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. (n.d.). PubMed.

- Quantitative and Qualitative Structure Activity Relationship Study for Development of the Pet- Inhibitory Activity of 3-Nitro-2,4,6- Trihydroxy Benzamides. (2025).

- Isoamyl (E)-3-(3,4-Dimethoxyphenyl)

- Current Developments in Covalent Protein Kinase Inhibitors. (n.d.). CHIMIA.

- Synthesis and Characterization of New 2-Thiophen 3'4- Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols for Amide Synthesis using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Versatility of the Cinnoline Scaffold in Medicinal Chemistry

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science.[1] Its structure incorporates a Michael acceptor, an activated carbonyl group, and a dimethoxy-substituted aromatic ring, a common feature in many biologically active natural products. This unique combination of functional groups makes it a valuable precursor for synthesizing a diverse range of amide derivatives. The resulting cinnamoyl amides are key components in various pharmacologically active molecules, exhibiting properties such as anti-inflammatory, antioxidant, and anticancer activities.[2]

This document provides a comprehensive guide to the synthesis of amides using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, detailing a robust experimental protocol, mechanistic insights, and safety considerations. The information presented herein is intended to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors.

Chemical Properties and Safety Considerations

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, with a molecular formula of C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol , is a reactive acyl chloride.[1] Like other acryloyl chlorides, it is a lachrymator and is corrosive, capable of causing severe skin burns and eye damage. It is also highly reactive towards water and other nucleophiles. Therefore, stringent safety precautions must be observed during its handling and use.

Key Safety Precautions:

-

Handling: Always handle (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in a well-ventilated fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

-

Moisture Sensitivity: The compound reacts violently with water. All glassware and solvents must be scrupulously dried before use, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Storage: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. The container should be tightly sealed to prevent exposure to moisture.

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis of amides from (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A base, typically a non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine, is used to neutralize the hydrochloric acid byproduct generated during the reaction.[5]

Experimental Protocol: General Procedure for Amide Synthesis

This protocol provides a general method for the synthesis of an amide from (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride and a primary or secondary amine. The specific quantities and reaction parameters may need to be optimized for different amine substrates.

Materials and Equipment:

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

-

Amine (primary or secondary)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Reaction Setup and Procedure:

-

Preparation: Under an inert atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a dry round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: In a separate dry flask, dissolve (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.1 eq.) in anhydrous DCM. Slowly add this solution dropwise to the stirred amine solution at 0 °C over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[6]

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[7]

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.[8]

Characterization:

The structure and purity of the synthesized amide can be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the characteristic peaks for the (2E)-3-(3,4-dimethoxyphenyl)acryloyl moiety and the amine fragment, as well as the disappearance of the amine N-H proton (for primary amines).

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic amide carbonyl (C=O) stretching frequency typically in the range of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to confirm the molecular weight of the product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the synthesis of various amides using acyl chlorides, which can be adapted for (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.

| Amine Type | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |

| Primary Aliphatic | DCM, THF | TEA, DIEA | 0 to RT | 1 - 3 |

| Secondary Aliphatic | DCM, THF | TEA, DIEA | 0 to RT | 2 - 5 |

| Primary Aromatic | DCM, THF | TEA, Pyridine | RT to 40 | 4 - 12 |

| Secondary Aromatic | DCM, THF | TEA, Pyridine | RT to 60 | 6 - 24 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of amides using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.

Caption: General workflow for amide synthesis.

Causality Behind Experimental Choices

-

Anhydrous Conditions: The high reactivity of acyl chlorides with water necessitates the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis of the starting material and ensure high yields of the desired amide.

-

Use of a Non-Nucleophilic Base: A tertiary amine like triethylamine is used to scavenge the HCl produced during the reaction.[5] It is crucial that the base is non-nucleophilic to avoid competing with the primary or secondary amine in reacting with the acyl chloride.

-

Controlled Addition at Low Temperature: The dropwise addition of the acyl chloride solution at 0 °C helps to control the exothermic nature of the reaction and minimize the formation of side products.

-

Aqueous Workup: The series of washes with acidic, basic, and brine solutions is designed to remove unreacted starting materials, the tertiary amine base, and any water-soluble byproducts, leading to a cleaner crude product before purification.

Conclusion

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a valuable and reactive building block for the synthesis of a wide array of amide derivatives. The protocol detailed in this application note provides a reliable and efficient method for this transformation. By understanding the underlying reaction mechanism and adhering to the necessary safety precautions, researchers can effectively utilize this reagent to advance their synthetic and drug discovery programs.

References

- BenchChem. (2025). Application Notes and Protocols: Cinnamoyl Chloride in Pharmaceutical Intermediate Synthesis.

- MDPI. (2021). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides using 3,4,5-Trimethoxybenzoyl Chloride.

- Bousfield, T. W., Pearce, K. P. R., Nyamini, S. B., Angelis-Dimakis, A., & Camp, J. E. (2019). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene™. Green Chemistry, 21(14), 3675-3681.

- Indian Academy of Sciences. (2011). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 123(6), 845-849.

- Khan Academy. (2010, October 21).

- MDPI. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)

- ResearchGate. (2020). Base-Promoted Aminoamidation of Cinnamoyl Chlorides with Aryl Amines: Access to β-Amino Amides.

- ResearchGate. (2005). NMR Study of the Amide Bond-formation Using a Heterocyclic Amine and Acid Receptor. Chemistry Letters, 34(8), 1132-1133.

- ResearchGate. (2019). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- Smolecule. (n.d.). (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.

- Spheretech-Europe. (n.d.). Acryloyl chloride - Safety Data Sheet.

- TCI Chemicals. (2024, March 14). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, September 17). SAFETY DATA SHEET.

- University of York. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.

- Arkat USA, Inc. (n.d.).

- Indo American Journal of Pharmaceutical Research. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. IAJPR, 10(01), 600-604.

- MilliporeSigma. (2025, August 9). SAFETY DATA SHEET.

- ResearchGate. (2022). Methacryloyl chloride dimers: From structure elucidation to a manifold of chemical transformations.

- International Journal of ChemTech Research. (2011). Synthesis of some Amide derivatives and their Biological activity. 3(1), 203-209.

- AWS. (n.d.). Supporting Information for Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

Sources

- 1. Buy (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | 39856-08-1 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iajpr.com [iajpr.com]

- 8. sphinxsai.com [sphinxsai.com]

Application Notes and Protocols: High-Yield Synthesis of (2E)-3-(3,4-dimethoxyphenyl)acrylate Esters via Acyl Chloride Chemistry

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the esterification of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, a key intermediate derived from ferulic acid. Ferulic acid and its derivatives are of significant interest in the pharmaceutical and cosmeceutical industries due to their potent antioxidant, anti-inflammatory, and photoprotective properties.[1][2][3] Converting the carboxylic acid to a highly reactive acyl chloride facilitates efficient esterification with a wide range of alcohols and phenols, enabling the synthesis of novel derivatives for structure-activity relationship (SAR) studies and new drug development.[4][5] This document outlines the core chemical principles, optimized reaction conditions, step-by-step protocols for both aliphatic and phenolic substrates, and essential safety considerations for researchers, scientists, and drug development professionals.

Core Scientific Principles: The Chemistry of Acyl Chloride Esterification

The synthesis of esters from (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a classic example of nucleophilic acyl substitution.[4] The high reactivity of the acyl chloride functional group makes this transformation rapid and high-yielding, often proceeding under mild conditions where direct Fischer esterification of the parent carboxylic acid would be slow and require harsh catalysts.[6][7]

Reaction Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. The carbonyl carbon of the acyl chloride is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine atom and the adjacent α,β-unsaturated system.[8]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol or phenol attacks the electrophilic carbonyl carbon. This breaks the carbon-oxygen π-bond, forming a transient tetrahedral intermediate.[8]

-

Elimination of Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group. A base is typically present to neutralize the resulting protonated ester and the hydrochloric acid (HCl) byproduct.[8]

Rationale for Experimental Conditions

The success of the esterification hinges on the careful selection of reagents and reaction parameters.

-

Solvent: The solvent must be anhydrous and inert to the highly reactive acyl chloride.[9] Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve a wide range of organic substrates.[9][10]

-

Base: The reaction generates HCl, which can protonate the alcohol, reducing its nucleophilicity, or potentially cause side reactions with the acrylate double bond.[11] A non-nucleophilic tertiary amine, such as triethylamine (Et₃N) or pyridine, is commonly used in slight excess to act as an acid scavenger.[8][10]

-

Temperature: The reaction is highly exothermic. Therefore, the acyl chloride is added slowly at a reduced temperature (0–10 °C) to maintain control and prevent the formation of byproducts.[8] Once the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.[8] Maintaining the temperature between -10 °C and +50 °C is critical for clean product formation.[11]

-

Atmosphere: Due to the moisture sensitivity of the acyl chloride, the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques to prevent hydrolysis back to the carboxylic acid.[12]

Experimental Protocols & Workflows

The following protocols are designed to be robust and adaptable for various alcohol and phenol substrates.

Protocol: Esterification with a Primary Aliphatic Alcohol (e.g., Benzyl Alcohol)

Materials:

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 eq)

-

Benzyl alcohol (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add benzyl alcohol (1.05 eq) and anhydrous DCM (approx. 0.2 M relative to the alcohol).

-

Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Acyl Chloride Addition: Dissolve (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.[8]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-3 hours.[8]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the triethylammonium chloride salt, washing the pad with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[8]

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: If necessary, purify the crude product by column chromatography on silica gel.[13]

Protocol: Esterification with a Phenol (e.g., 4-Methoxyphenol)

Rationale for Modifications: Phenols are less nucleophilic than aliphatic alcohols. Therefore, the reaction may require slightly more forcing conditions or a catalyst to proceed efficiently. 4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst that can be used in catalytic amounts (0.05-0.1 eq).

Materials:

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 eq)

-

4-Methoxyphenol (1.05 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Standard work-up reagents (as in Protocol 2.1)

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under a nitrogen atmosphere, add 4-methoxyphenol (1.05 eq), triethylamine (1.2 eq), DMAP (0.1 eq), and anhydrous DCM.

-

Cooling: Cool the mixture to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Slowly add a solution of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 eq) in anhydrous DCM dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

-

Work-up, Drying, and Purification: Follow steps 7-9 as described in Protocol 2.1.

Data Summary and Troubleshooting

The reaction conditions can be fine-tuned based on the specific substrate used.

| Substrate Type | Base | Catalyst | Temp. (°C) | Time (h) | Typical Yield |

| Primary Alcohol | Et₃N (1.2 eq) | None | 0 to RT | 1-3 | >90% |

| Secondary Alcohol | Et₃N (1.2 eq) | DMAP (0.1 eq) | 0 to RT | 2-5 | 75-90% |

| Phenol | Et₃N (1.2 eq) | DMAP (0.1 eq) | 0 to RT | 2-5 | 80-95% |

| Tertiary Alcohol | Not Recommended | N/A | N/A | N/A | Low (Elimination) |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive/hydrolyzed acyl chloride.- Insufficient base.- Alcohol is not nucleophilic enough. | - Use freshly prepared or purchased acyl chloride.- Ensure all glassware is dry and the reaction is under inert gas.- Add a catalytic amount of DMAP.- Increase reaction time or gently heat (e.g., to 40 °C). |

| Hydrolysis Product | - Presence of water in reagents or solvent. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly.- Run the reaction under a nitrogen or argon atmosphere. |

| Side Products | - Reaction temperature was too high.- HCl byproduct reacting with the double bond. | - Maintain low temperature during acyl chloride addition.- Ensure sufficient base is present to scavenge all HCl. |

| Difficult Purification | - Excess unreacted starting material. | - Use a slight excess of the more valuable reagent to drive the reaction to completion.- Optimize chromatography conditions. |

Safety and Handling

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride and other acryloyl chlorides are highly corrosive, lachrymatory (tear-inducing), and moisture-sensitive.[14] They can cause severe skin and eye burns.[4]

-

Handling: Always handle this reagent in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reactivity: Acyl chlorides react violently with water and other protic solvents.[12][14] They should be stored under an inert atmosphere and protected from moisture.

-

Quenching: Any excess acyl chloride should be quenched carefully by slow addition to a stirred solution of sodium bicarbonate or a suitable alcohol like isopropanol.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.

- Google Patents. (2003). WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups.

-

MDPI. (n.d.). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. Retrieved from [Link]

- Google Patents. (1995). US5395966A - Process for the manufacture of acryloyl chloride.

- Google Patents. (2007). JP4092406B2 - Method for producing carboxylic acid ester and esterification catalyst.

-

National Institutes of Health (NIH). (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. PMC. Retrieved from [Link]

-

Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Acryloyl chloride. Retrieved from [Link]

-

Frontiers. (2023). Design, synthesis, antiviral activities of ferulic acid derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]

-

IISTE.org. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Acryloyl chloride. Retrieved from [Link]

-

ResearchGate. (2015). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Retrieved from [Link]

-

ResearchGate. (2016). Can anyone advise me on the reaction conditions of methacrylol chloride with alcohol?. Retrieved from [Link]

-

ResearchGate. (n.d.). a Preparation of cinnamyl esters through transesterification. b TLC.... Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: Preparation of Cinnamoyl Ester Libraries for Structure-Activity Relationship (SAR) Studies.

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

PubMed. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. Retrieved from [Link]

-

YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]

-

SciELO. (2014). Ferulic acid and derivatives: molecules with potential application in the pharmaceutical field. Retrieved from [Link]

-

MDPI. (2021). Microwave-Assisted Synthesis of Cinnamyl Long Chain Aroma Esters. Retrieved from [Link]

-

ResearchGate. (2014). Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

National Institutes of Health (NIH). (2012). Potential applications of ferulic acid from natural sources. PMC. Retrieved from [Link]

-

Scientific Research Publishing. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Retrieved from [Link]

Sources

- 1. New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. Potential applications of ferulic acid from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | 39856-08-1 [smolecule.com]

- 5. Frontiers | Design, synthesis, antiviral activities of ferulic acid derivatives [frontiersin.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO2005030696A1 - Process for the production of acrylic acid esters containing carboxyl groups - Google Patents [patents.google.com]

- 12. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 13. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 14. Acryloyl_chloride [chemeurope.com]

Application Notes & Protocols: Friedel-Crafts Acylation using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride for the Synthesis of Chalcone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Friedel-Crafts acylation of aromatic compounds using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride. This reaction is a cornerstone for the synthesis of chalcones, a class of compounds with significant pharmacological interest.[1][2] This document will explore the mechanistic intricacies of the reaction, offer a step-by-step experimental procedure, address potential challenges, and provide methods for the characterization of the resulting products. The aim is to equip researchers with the necessary knowledge to successfully and safely implement this valuable synthetic transformation in their drug discovery and development endeavors.

Introduction: The Significance of Chalcones and the Friedel-Crafts Acylation Pathway

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids.[1][3] Their versatile chemical scaffold has been extensively explored, revealing a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2]

The Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts in 1877, remains a premier method for the synthesis of aryl ketones.[4][5] This reaction involves the introduction of an acyl group onto an aromatic ring, typically utilizing an acyl chloride and a Lewis acid catalyst.[4][6][7] The use of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride as the acylating agent provides a direct route to highly functionalized chalcone derivatives, which are valuable intermediates in medicinal chemistry.[8]

Mechanistic Insights: Understanding the Reaction Pathway

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

Step 1: Formation of the Acylium Ion The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), coordinates to the chlorine atom of the (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride. This coordination polarizes the C-Cl bond, facilitating its cleavage to form a resonance-stabilized acylium ion.[6][9][10] This acylium ion is the active electrophile in the reaction.

Step 2: Electrophilic Attack The electron-rich aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a new carbon-carbon bond. This step temporarily disrupts the aromaticity of the ring, resulting in the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex.[10][11]

Step 3: Restoration of Aromaticity A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the newly added acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is often consumed by complexation with the product.[7][10]

Diagram of the Friedel-Crafts Acylation Mechanism:

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Friedel-Crafts acylation of an electron-rich aromatic substrate, such as anisole, with (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.

3.1. Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Notes |

| (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | 30372-00-8 | 226.66 | 10 | Highly reactive; handle with care in a fume hood.[8] |

| Anhydrous Aluminum Chloride (AlCl₃) | 7446-70-0 | 133.34 | 12 | Moisture-sensitive; handle under inert atmosphere.[12][13] |

| Anisole (or other aromatic substrate) | 100-66-3 | 108.14 | 10 | Ensure dryness of the substrate. |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | Use a dry, inert solvent. |

| Hydrochloric Acid (HCl), 2M aqueous solution | 7647-01-0 | 36.46 | As needed | For quenching the reaction. |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | As needed | For neutralization. |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | For washing the organic layer. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | For drying the organic layer. |

3.2. Equipment

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Inert gas supply (e.g., nitrogen or argon)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

3.3. Reaction Setup and Procedure

Diagram of the Experimental Workflow:

Caption: Step-by-step experimental workflow.

-

Preparation: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere of nitrogen or argon.

-

Lewis Acid Suspension: To the flask, add anhydrous aluminum chloride (1.60 g, 12 mmol) followed by anhydrous dichloromethane (20 mL).

-

Cooling: Cool the suspension to 0 °C using an ice bath with continuous stirring.

-

Reagent Solution: In a separate dry flask, dissolve (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (2.27 g, 10 mmol) and anisole (1.08 g, 10 mmol) in anhydrous dichloromethane (30 mL).

-

Addition: Transfer the solution from step 4 to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of cold 2M HCl (30 mL). Caution: This is an exothermic process and will evolve HCl gas.[13]

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers and wash sequentially with 2M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the desired chalcone.

Potential Challenges and Troubleshooting

-

Tandem Acylation-Alkylation: With α,β-unsaturated acyl chlorides, a tandem Friedel-Crafts acylation followed by an intramolecular or intermolecular alkylation can occur, leading to the formation of dihydrochalcones or indanone derivatives.[14] To minimize this, slow addition of the acyl chloride at low temperatures is recommended.

-

Polysubstitution: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation due to the deactivating nature of the ketone product, it can still occur with highly activated aromatic substrates.[5][15] Using a 1:1 stoichiometry of the reactants can help mitigate this.

-

Deactivated Aromatic Rings: The Friedel-Crafts acylation fails with strongly deactivated aromatic rings (e.g., nitrobenzene).[11][15] The chosen aromatic substrate should be neutral or electron-rich.

-

Moisture Sensitivity: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture.[13] All glassware must be thoroughly dried, and anhydrous solvents must be used to ensure the reaction's success.

Product Characterization

The structure of the synthesized chalcone should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of the product. The characteristic signals for the α,β-unsaturated ketone system and the aromatic protons and carbons should be identified and assigned.[1][16]

-

Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band for the carbonyl group (C=O) of the ketone, typically in the range of 1650-1680 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the desired product.

Safety Precautions

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a reactive acyl chloride and should be handled in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.[8]

-

Anhydrous Aluminum Chloride (AlCl₃) reacts violently with water, releasing heat and toxic HCl gas.[13][17][18] It is corrosive and can cause severe burns.[19] Always handle it in a dry environment and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][17]

-

Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.

-

The quenching step is highly exothermic and releases HCl gas. Perform this step slowly in an ice bath within a fume hood.

Conclusion

The Friedel-Crafts acylation using (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is a robust and efficient method for the synthesis of biologically relevant chalcone derivatives. By understanding the reaction mechanism, carefully controlling the reaction conditions, and adhering to strict safety protocols, researchers can successfully employ this reaction to generate novel compounds for further investigation in drug discovery and development programs.

References

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. [Link]

-

Study.com. Friedel-Crafts Reactions | Alkylation & Acylation. [Link]

-

StudySmarter. Friedel Crafts Acylation: Mechanism & Conditions. [Link]

-

University of Massachusetts Boston. Friedel-Crafts acylation of anisole. [Link]

-

LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. Tandem Friedel-Crafts acylation and alkylation of acryloyl chloride with benzene. [Link]

-

National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

ResearchGate. Facile synthesis of dihydrochalcones via the AlCl3-promoted tandem Friedel–Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Aluminum Chloride. [Link]

-

Basrah Journal of Science. New Chalcones Derivatives, Determine Their Chemical Structure Using 1D and 2D-NMR Spectroscopy. [Link]

-

Carl ROTH. Safety Data Sheet: Aluminium chloride. [Link]

-

MDPI. Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. [Link]

-

Bentham Science. New Chalcone Derivatives: Synthesis, Characterization, Antioxidant, Antimicrobial, and Docking Study Against GLcN-6-P Synthase. [Link]

-

Princeton University Environmental Health and Safety. Aluminum Chloride (anhydrous). [Link]

-

ACS Publications. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. [Link]

-

UTAR Institutional Repository. synthesis and characterization of chalcone derivatives and their antioxidant activity. [Link]

-

ResearchGate. Different methods of chalcones synthesis. [Link]

-

ResearchGate. 1H NMR spectrum of chalcone 3. [Link]

-

DCM Shriram. Material Safety Data Sheet. [Link]

-

Semantic Scholar. Synthesis of Chalcones via Claisen-Schmidt Reaction Catalyzed by Sulfonic Acid-Functional Ionic Liquids. [Link]

-

SciSpace. Green synthesis of chalcones derivatives. [Link]

Sources

- 1. basjsci.edu.iq [basjsci.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. byjus.com [byjus.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]

- 8. Buy (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | 39856-08-1 [smolecule.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. carlroth.com [carlroth.com]

- 13. ehs.princeton.edu [ehs.princeton.edu]

- 14. researchgate.net [researchgate.net]

- 15. Friedel–Crafts Acylation [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. dcmshriram.com [dcmshriram.com]

- 19. nj.gov [nj.gov]

Application Note & Protocols: Catalytic Conversion of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

Abstract

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, the acyl chloride derivative of ferulic acid, is a highly versatile and reactive chemical intermediate. Its structure, featuring an activated acyl group, a conjugated α,β-unsaturated system, and an electron-rich dimethoxy-substituted phenyl ring, makes it an ideal precursor for the synthesis of a diverse array of bioactive molecules and functional materials.[1][2] This guide provides an in-depth exploration of key catalytic methodologies for the transformation of this substrate. We present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Sonogashira), catalyzed nucleophilic acyl substitution for amide and ester synthesis, and strategies for selective catalytic hydrogenation. Each section elucidates the underlying mechanistic principles, explains the rationale behind experimental design, and offers robust, step-by-step procedures tailored for researchers in synthetic chemistry and drug development.

Introduction: The Strategic Value of a Ferulic Acid Derivative

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, also known as feruloyl chloride, serves as a pivotal building block in organic synthesis. It is derived from ferulic acid, a naturally occurring phenolic compound renowned for its potent antioxidant and anti-inflammatory properties.[2] The conversion of the carboxylic acid to the highly reactive acyl chloride unlocks a vast chemical space, enabling efficient C-C and C-N bond formations that are otherwise challenging.[1] The derivatives synthesized from this intermediate are of significant interest in medicinal chemistry for developing novel therapeutic agents and in material science for creating functional polymers and liquid crystals.[1] This document details reliable catalytic protocols to harness the synthetic potential of this valuable reagent.

Prerequisite: Synthesis of the Starting Acyl Chloride

The effective catalytic conversion of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride first requires its clean and efficient synthesis from the parent carboxylic acid. The most common and reliable method involves treatment of (2E)-3-(3,4-dimethoxyphenyl)acrylic acid (ferulic acid) with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[2][3][4] Thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).

Protocol 2.1: Synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

Rationale: This protocol uses thionyl chloride in an inert solvent. The reaction is typically performed under reflux to ensure complete conversion. The absence of moisture is critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid.

Materials:

-

(2E)-3-(3,4-dimethoxyphenyl)acrylic acid (Ferulic Acid)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask with reflux condenser and drying tube (CaCl₂)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add ferulic acid (e.g., 0.01 moles).

-

Add anhydrous DCM (20 mL) and stir to suspend the acid.

-

Slowly add thionyl chloride (e.g., 0.012 moles, 1.2 equivalents) to the suspension at 0 °C.

-

After the addition, fit the flask with a reflux condenser and heat the mixture to reflux (approx. 40 °C for DCM) for 1-2 hours.[2] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete (the solution often becomes clear), allow the mixture to cool to room temperature.

-

Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (often a pale yellow solid or oil) is typically used in the next step without further purification due to its reactivity.[2][3]

Caption: Workflow for the synthesis of the target acryloyl chloride.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5] Acyl chlorides are excellent electrophilic partners in these transformations.

Suzuki-Miyaura Acylative Coupling: Synthesis of Chalcones

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, traditionally coupling organoboron compounds with organic halides.[6] Its acylative variant, which couples an acyl chloride with a boronic acid, provides a direct route to ketones. This is particularly valuable for synthesizing chalcones and their analogs, which are important pharmacophores. While classic Suzuki couplings often use aqueous bases, the reaction with acyl chlorides necessitates anhydrous conditions to prevent hydrolysis.[7]

Caption: The catalytic cycle for the Suzuki-Miyaura acylative coupling reaction.

Protocol 3.1.1: Pd-Catalyzed Synthesis of a Chalcone Derivative

Rationale: This protocol utilizes a Pd(0) catalyst, typically generated in situ or used directly like Pd(PPh₃)₄, under anhydrous conditions. A non-nucleophilic base like cesium carbonate is crucial for the transmetalation step without promoting side reactions. Anhydrous toluene is an effective solvent.[7]

Materials:

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Cesium carbonate (Cs₂CO₃), anhydrous

-

Anhydrous Toluene

-

Schlenk flask and nitrogen/argon line

Procedure:

-

To a flame-dried Schlenk flask, add the arylboronic acid (1.2 equivalents), cesium carbonate (2.0 equivalents), and Pd(PPh₃)₄ (3-5 mol%).

-

Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat three times.

-

Add anhydrous toluene via syringe.

-

Prepare a solution of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 equivalent) in a separate flask in anhydrous toluene.

-

Add the acyl chloride solution dropwise to the stirring reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. Reactions are typically complete within 6-12 hours.

-

After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired chalcone.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Common, effective Pd(0) source for cross-coupling.[7] |

| Boron Source | Arylboronic Acid (1.2 eq.) | Stable, commercially available coupling partner.[8] |

| Base | Cs₂CO₃ (2.0 eq.) | Anhydrous base essential for transmetalation and preventing acyl chloride hydrolysis.[7] |

| Solvent | Anhydrous Toluene | High-boiling, inert solvent suitable for heating. |

| Temperature | 80-100 °C | Provides thermal energy to drive the catalytic cycle. |

| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and degradation of the Pd(0) catalyst. |

Sonogashira Acylative Coupling: Synthesis of Ynones

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] The acylative version, using an acyl chloride, directly yields α,β-alkynyl ketones (ynones), which are valuable synthetic intermediates. The reaction typically employs a dual catalytic system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base.[9][10]

Protocol 3.2.1: Pd/Cu-Catalyzed Synthesis of an Ynone Derivative

Rationale: The palladium catalyst activates the acyl chloride via oxidative addition. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide, which is more reactive in the transmetalation step. An amine base is used to neutralize the HCl generated and deprotonate the alkyne.

Materials:

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

-

Terminal alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

Procedure:

-

To a Schlenk flask, add PdCl₂(PPh₃)₂ (2-3 mol%) and CuI (4-5 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add anhydrous THF, followed by the terminal alkyne (1.1 equivalents) and the amine base (e.g., TEA, 2.5 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add a solution of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction at room temperature until completion (typically 2-6 hours), monitoring by TLC.

-

Quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the crude ynone product via silica gel chromatography.

Catalyzed Nucleophilic Acyl Substitution

The reaction of acyl chlorides with nucleophiles like amines and alcohols to form amides and esters is a fundamental transformation.[11] While often proceeding with just a stoichiometric amount of base, modern protocols utilize catalytic approaches for improved efficiency and selectivity, especially in complex syntheses.

Protocol 4.1: Base-Catalyzed Amidation

Rationale: This protocol uses an amine nucleophile and a non-nucleophilic tertiary amine base (like triethylamine or N,N-diisopropylethylamine) which acts as a catalyst by scavenging the HCl byproduct that is generated, driving the reaction to completion and preventing protonation of the nucleophile.[12]

Materials:

-

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

-

Primary or secondary amine (e.g., Benzylamine)

-

N,N-diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve the amine (1.0 equivalent) and DIPEA (1.2 equivalents) in anhydrous DCM in a round-bottom flask at 0 °C under a nitrogen atmosphere.

-

Prepare a solution of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (1.1 equivalents) in anhydrous DCM.

-

Add the acyl chloride solution dropwise to the stirring amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, quench the reaction by adding water or a saturated solution of ammonium chloride.[12]

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.

-

Recrystallize or purify by column chromatography to obtain the pure amide.

Selective Catalytic Hydrogenation

The structure of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride offers multiple sites for reduction: the acyl chloride, the C=C double bond, and the aromatic ring. Selective hydrogenation of the α,β-unsaturated double bond while preserving the other functionalities is a common synthetic goal. It is important to note that direct hydrogenation of the highly reactive acyl chloride is impractical. Therefore, this conversion is typically performed on a more stable derivative, such as the corresponding ester or amide.

Rationale: The selective hydrogenation of a C=C bond in the presence of a carbonyl group and an aromatic ring can be achieved using specific catalysts. Platinum-based catalysts, sometimes modified with promoters like metal chlorides, can enhance selectivity towards the desired unsaturated alcohol (if reducing an aldehyde) or the saturated ester/amide.[13][14] For simple saturation of the alkene, Palladium on carbon (Pd/C) is a highly effective and standard catalyst.

Protocol 5.1: Selective Hydrogenation of a (2E)-3-(3,4-dimethoxyphenyl)acrylate Ester

Prerequisite: The acryloyl chloride must first be converted to an ester (e.g., methyl or ethyl ester) via standard alcoholysis.

Materials:

-

(2E)-3-(3,4-dimethoxyphenyl)acrylate ester

-

Palladium on carbon (10% Pd/C)

-

Ethyl acetate or Ethanol

-

Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

-

Dissolve the acrylate ester in ethyl acetate in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.

-

Seal the flask, evacuate, and backfill with hydrogen gas. Repeat three times.

-

Maintain a positive pressure of hydrogen (e.g., via a balloon) and stir the suspension vigorously at room temperature.

-

Monitor the reaction by TLC or ¹H NMR for the disappearance of the vinyl protons. The reaction is usually complete in 2-8 hours.

-

Once complete, carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the saturated ester, which is often pure enough for subsequent steps.

| Parameter | Condition | Rationale |

| Substrate | Acrylate Ester | Stable derivative suitable for hydrogenation. |

| Catalyst | 10% Pd/C | Highly effective for reducing C=C bonds under mild conditions. |

| Solvent | Ethyl Acetate / Ethanol | Common, inert solvents for hydrogenation. |

| H₂ Source | H₂ balloon / Parr shaker | Provides the necessary reducing agent. |

| Temperature | Room Temperature | Mild conditions prevent over-reduction of other functional groups. |

References

-

Esterification and amidation of polymeric acyl chlorides. A new route to polymethacrylates and polymethacrylamides with a variety of different side groups. ResearchGate. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

-

Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives. Scirp.org. Available at: [Link]

-

The SYnthesis of Cinnamoyl Chloride. J-STAGE. Available at: [Link]

-

Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of Ferulic Acid-Piperazine Derivatives Targeting Pathological Hallmarks of Alzheimer's Disease. ACS Publications. Available at: [Link]

-

A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst. Oriental Journal of Chemistry. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and styrene copolymerization of dimethyl, dimethoxy, and halogen ring-substituted isopropyl cyanophenylacrylates. ChemRxiv. Available at: [Link]

-

Heck Reaction—State of the Art. MDPI. Available at: [Link]

-

Recent Advances in Acyl Suzuki Cross-Coupling. MDPI. Available at: [Link]

-

New hydrazones of ferulic acid: synthesis, characterization and biological activity. PubMed. Available at: [Link]

-

Highly Selective Continuous Flow Hydrogenation of Cinnamaldehyde to Cinnamyl Alcohol in a Pt/SiO2 Coated Tube Reactor. MDPI. Available at: [Link]

-

Asymmetric Synthesis of Trifluoroethyl-Based, Chiral 3-Benzyloxy-1- and -2-Phenyl-quinazolinones of Biomedicinal Interest by Radical Type Cross-Coupling to Olefins. MDPI. Available at: [Link]

-

Hydrogenation of cinnamaldehyde over platinum catalysts: influence of addition of metal chlorides. Sci-Hub. Available at: [Link]

-

Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety. ResearchGate. Available at: [Link]

-

4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Semantic Scholar. Available at: [Link]

-

Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. NIH. Available at: [Link]

-

Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System. PubMed. Available at: [Link]

-

Process for the manufacture of acryloyl chloride. Justia Patents. Available at: [Link]

-

Ruling Factors in Cinnamaldehyde Hydrogenation: Activity and Selectivity of Pt-Mo Catalysts. MDPI. Available at: [Link]

-

Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. MDPI. Available at: [Link]

-

Acryloyl chloride patented technology retrieval search results. Eureka | Patsnap. Available at: [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

-

Heck Cross-Coupling|Cationic Mechanism/GATE 2019| Problem Solved|ChemOrgChem. YouTube. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Design, synthesis, antiviral activities of ferulic acid derivatives. Frontiers. Available at: [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

-

Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Publications. Available at: [Link]

-

The Heck Reaction in Ionic Liquids: Progress and Challenges. PMC - NIH. Available at: [Link]

-

synthesis of amides from acid chlorides. YouTube. Available at: [Link]

-

Synthesis of (2E)-3-{2-[(substituted benzyl)oxy]phenyl}acrylaldehydes as novel anti-inflammatory agents. PubMed. Available at: [Link]

- FR2643901A1 - PROCESS FOR PRODUCING ACRYLOL CHLORIDE. Google Patents.

-

Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. MDPI. Available at: [Link]

-

The Heck Reaction: Reaction mechanism and tutorial. YouTube. Available at: [Link]

-

(PDF) Ferric (III) Chloride-Catalyzed Synthesis of 3, 4-Dihydropyrimidine-2(1H) Ones / Thiones for Biginelli Reaction and Characterization of Their Anticancer Activity. ResearchGate. Available at: [Link]

- US5395966A - Process for the manufacture of acryloyl chloride. Google Patents.

-

Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

Sources

- 1. Buy (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride | 39856-08-1 [smolecule.com]

- 2. Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives [scirp.org]

- 3. New hydrazones of ferulic acid: synthesis, characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. mdpi.com [mdpi.com]

- 14. Sci-Hub. Hydrogenation of cinnamaldehyde over platinum catalysts: influence of addition of metal chlorides / Journal of Molecular Catalysis, 1989 [sci-hub.sg]

Application Notes & Protocols for (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride in Synthetic Chemistry

Abstract

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride, a derivative of cinnamic acid, is a highly versatile bifunctional reagent that serves as a cornerstone in modern organic synthesis. Its molecular architecture, featuring a reactive acyl chloride and an electron-rich aromatic ring, makes it an invaluable building block for creating complex molecules with potential applications in medicinal chemistry and materials science.[1] This document provides a comprehensive guide for researchers, detailing the synthesis, handling, and application of this reagent in key chemical transformations, including amide and ester bond formation, and Friedel-Crafts acylation. The protocols herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles and safety considerations.

Compound Profile and Synthetic Strategy

(2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride (also known as (E)-3,4-Dimethoxycinnamoyl chloride) is an organic compound with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol .[1][2] The molecule's reactivity is dominated by the electrophilic acyl chloride group, which readily undergoes nucleophilic acyl substitution. The extended conjugation provided by the acryloyl system and the dimethoxyphenyl ring influences the electronic properties and potential biological activity of its derivatives.

Synthesis of (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride

The most direct and common synthesis of the title compound involves the chlorination of its corresponding carboxylic acid, (2E)-3-(3,4-dimethoxyphenyl)acrylic acid (3,4-dimethoxycinnamic acid). This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is frequently preferred due to the volatile nature of its byproducts (CO₂, CO, HCl), which simplifies purification.[3]

Caption: Synthesis workflow for (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride.

Protocol 1: Synthesis via Oxalyl Chloride

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend (2E)-3-(3,4-dimethoxyphenyl)acrylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Add oxalyl chloride (1.2-1.5 eq) dropwise to the suspension at 0 °C (ice bath). Following the addition, add a catalytic amount of DMF (1-2 drops) to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The crude acyl chloride is often used immediately in the next step without further purification.[4]

Note: It is critical that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.[5]

Safety, Handling, and Storage

Acryloyl chlorides are hazardous materials and must be handled with extreme caution in a well-ventilated fume hood.[6] (2E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is classified as a hazardous substance that can cause severe skin burns and eye damage.[1]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

-